molecular formula C8H8N2O4 B3146596 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid CAS No. 604000-34-2

6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid

Cat. No.: B3146596
CAS No.: 604000-34-2
M. Wt: 196.16 g/mol
InChI Key: IAKGODNDDOWLEN-UHFFFAOYSA-N
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Description

6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H8N2O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology . This compound is characterized by the presence of both an ethoxycarbonyl group and a carboxylic acid group attached to a pyridazine ring.

Preparation Methods

The synthesis of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ethoxycarbonyl group. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.

Comparison with Similar Compounds

6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid can be compared with other pyridazine derivatives, such as:

    6-(Methoxycarbonyl)pyridazine-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    6-(Propoxycarbonyl)pyridazine-3-carboxylic acid: Contains a propoxycarbonyl group, leading to different chemical properties and reactivity.

    6-(Butoxycarbonyl)pyridazine-3-carboxylic acid: Features a butoxycarbonyl group, which affects its solubility and interactions with other molecules.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-ethoxycarbonylpyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(13)6-4-3-5(7(11)12)9-10-6/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGODNDDOWLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the diethyl 3,6-pyridazinedicarboxylate (5.0 g, 22.3 mmol) in 150 ml ethyl alcohol, 24.5 ml 1N NaOH was added. The mixture was stirred for 2 hours. The resulting salt was collected by filtration then was dissolved in minimum amount of water. The aqueous solution obtained was then acidified with 2N HCl in ether until the PH=2 and extracted with ethyl acetate. The combined extracts were washed with brine and dried over sodium sulfate. Removal of the solvent afforded 4.1 g of light yellowish oil. 1HNMR (400 MHz, CD3OD) δ 8.42 (s, 2H), 4.52 (q, 2H), 1.42 (t, 3H) ppm.
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5 g
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24.5 mL
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Synthesis routes and methods II

Procedure details

1.15 g of ethyl pyrazine-3,6-dicarboxylate was dissolved in 34.5 mL of ethanol, and 5.64 mL of a 1 M aqueous sodium hydroxide solution was added thereto, followed by stirring at room temperature for 3.5 hours. The precipitated salt was collected by filtration and dissolved in a small amount of water, and then this solution was acidified (pH=2) with a 1 M aqueous hydrochloric acid solution, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated to obtain 435 mg of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid.
Name
ethyl pyrazine-3,6-dicarboxylate
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1.15 g
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reactant
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34.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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